3-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide 3-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 886168-74-7
VCID: VC7087851
InChI: InChI=1S/C20H11F2NO3/c21-12-4-1-3-11(9-12)20(25)23-13-7-8-14-17(10-13)26-19-15(18(14)24)5-2-6-16(19)22/h1-10H,(H,23,25)
SMILES: C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F
Molecular Formula: C20H11F2NO3
Molecular Weight: 351.309

3-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide

CAS No.: 886168-74-7

Cat. No.: VC7087851

Molecular Formula: C20H11F2NO3

Molecular Weight: 351.309

* For research use only. Not for human or veterinary use.

3-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide - 886168-74-7

Specification

CAS No. 886168-74-7
Molecular Formula C20H11F2NO3
Molecular Weight 351.309
IUPAC Name 3-fluoro-N-(5-fluoro-9-oxoxanthen-3-yl)benzamide
Standard InChI InChI=1S/C20H11F2NO3/c21-12-4-1-3-11(9-12)20(25)23-13-7-8-14-17(10-13)26-19-15(18(14)24)5-2-6-16(19)22/h1-10H,(H,23,25)
Standard InChI Key CMMBRTBUBKDWEN-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F

Introduction

Structural Overview

Chemical Name: 3-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide
Molecular Formula: C20H11F2NO3
Molecular Weight: Approximately 351.31 g/mol

This compound features:

  • A benzamide core, which is a common scaffold in medicinal chemistry.

  • Two fluorine atoms, one attached to the benzamide ring and another on the xanthene moiety, enhancing lipophilicity and metabolic stability.

  • A xanthene derivative, known for its biological activity and fluorescent properties.

Synthesis Pathway

The synthesis of this compound likely involves:

  • Xanthene Derivative Preparation: The xanthene scaffold is synthesized through condensation reactions involving phthalic anhydride and resorcinol under acidic conditions.

  • Fluorination: Selective fluorination of the xanthene ring at the 5-position can be achieved using electrophilic fluorinating agents.

  • Benzamide Formation: The benzamide moiety is introduced through an amide coupling reaction between 3-fluorobenzoic acid or its derivatives and the amino-functionalized xanthene intermediate.

Anticancer Potential

Fluorinated benzamides and xanthenes are known for their cytotoxic effects against cancer cells:

  • The fluorine atoms improve metabolic stability and binding affinity to biological targets.

  • Xanthene derivatives have shown activity against tumor cell lines by inducing apoptosis and inhibiting cell proliferation.

Biological Assays

In vitro assays for related compounds have shown:

  • IC50 values in the micromolar range against cancer cell lines.

  • Minimal toxicity to normal cells, indicating selectivity.

Mechanism of Action

The compound may act as:

  • A DNA intercalator or topoisomerase inhibitor due to its planar aromatic structure.

  • An inhibitor of specific kinases or enzymes involved in cancer pathways.

Synthesis Optimization

The multi-step synthesis requires optimization for yield improvement and cost reduction.

Biological Evaluation

Further studies are needed to:

  • Evaluate cytotoxicity against a broader range of cancer cell lines.

  • Assess pharmacokinetics and in vivo efficacy.

Derivative Development

Structural modifications, such as introducing electron-donating or withdrawing groups, could enhance activity or specificity.

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